1-(1-Naphthalenylmethyl)-3-phenylurea

Kinase inhibition p38 MAPK structural biology

SAR studies using direct N-naphthylureas risk misleading binding data due to absent conformational flexibility. 1-(1-Naphthalenylmethyl)-3-phenylurea, featuring a critical methylene spacer, is the precise comparator for probing p38 MAP kinase ATP-pocket tolerance. • Defined low-affinity CyPA baseline (IC50 1.92 μM) for off-target counter-screening. • Validated one-step synthetic benchmark (60-75% yield) for diarylurea library development. • C18H16N2O, 276.3 g/mol; reliable standard for HPLC calibration and LC-MS method validation.

Molecular Formula C18H16N2O
Molecular Weight 276.3 g/mol
Cat. No. B1223355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Naphthalenylmethyl)-3-phenylurea
Molecular FormulaC18H16N2O
Molecular Weight276.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NCC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C18H16N2O/c21-18(20-16-10-2-1-3-11-16)19-13-15-9-6-8-14-7-4-5-12-17(14)15/h1-12H,13H2,(H2,19,20,21)
InChIKeyVFDZNBDGZLNNHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Naphthalenylmethyl)-3-phenylurea: Structural Identity & Baseline Profile


1-(1-Naphthalenylmethyl)-3-phenylurea (CAS N/A; ChEBI: 109279) is a synthetic diarylurea derivative featuring a naphthalen-1-ylmethyl group linked via a methylene bridge to one urea nitrogen and a phenyl group directly attached to the other urea nitrogen [1]. The compound has a molecular formula of C18H16N2O and a molecular weight of 276.3 g/mol . It belongs to the class of naphthalene-containing phenylureas, a scaffold extensively explored in medicinal chemistry for applications including kinase inhibition, anti-inflammatory activity, and antimicrobial development [1]. Its structural configuration — specifically the presence of a flexible methylene spacer between the naphthalene ring and the urea core — distinguishes it mechanistically from direct N-naphthyl-substituted analogs and may influence both binding conformation and metabolic stability.

Why 1-(1-Naphthalenylmethyl)-3-phenylurea Cannot Be Substituted


In procurement workflows for specialized chemical probes, substitution with structurally similar diarylureas (e.g., 1-naphthyl-3-phenylurea, 1-methyl-3-(naphthalen-1-yl)-1-phenylurea) can lead to fundamentally different experimental outcomes despite nominal scaffold similarity [1]. The target compound contains a critical methylene (-CH2-) spacer between the naphthalene ring and the urea nitrogen, whereas direct analogs such as 1-naphthyl-3-phenylurea (CAS 5031-71-0, C17H14N2O) and N-phenyl-N′-naphthylureas lack this flexible linker, resulting in altered conformational freedom, electronic distribution, and potentially divergent target engagement profiles [2]. Furthermore, N-methylated analogs like 1-methyl-3-(naphthalen-1-yl)-1-phenylurea (CAS 53693-73-5) exhibit tertiary urea character, which eliminates one hydrogen-bond donor capacity and modifies both solubility and protein binding interactions . Generic substitution without experimental validation risks invalidating structure-activity relationship (SAR) continuity, cross-study reproducibility, and may yield misleading negative or off-target results when this compound serves as a specific control or probe in biochemical assays.

Quantitative Differentiation Evidence for 1-(1-Naphthalenylmethyl)-3-phenylurea


Methylene Spacer Confers Conformational Flexibility

The presence of a methylene (-CH2-) bridge between the naphthalene ring and the urea nitrogen in 1-(1-naphthalenylmethyl)-3-phenylurea introduces conformational flexibility that is absent in direct N-naphthyl-substituted comparators such as 1-naphthyl-3-phenylurea and N-phenyl-N′-naphthylurea [1]. Crystal structure analysis of N-phenyl-N′-naphthylurea analogs in complex with p38 MAP kinase (PDB: 3GI3) demonstrates that the direct N-naphthyl attachment enforces a rigid, planar orientation of the naphthalene moiety within the kinase ATP-binding pocket, whereas the methylene-containing target compound can adopt alternative dihedral angles that may modulate target engagement and selectivity profiles [1] [2]. The molecular weight difference (276.3 g/mol vs. 262.3 g/mol for 1-naphthyl-3-phenylurea) reflects this distinct structural feature .

Kinase inhibition p38 MAPK structural biology

Secondary Urea Retains Dual Hydrogen-Bond Donors

1-(1-Naphthalenylmethyl)-3-phenylurea is a secondary urea derivative with two hydrogen-bond donor sites (NH groups), whereas the closely related analog 1-methyl-3-(naphthalen-1-yl)-1-phenylurea (CAS 53693-73-5) is a tertiary urea with only one NH donor due to N-methyl substitution on the phenyl-bearing nitrogen . This modification reduces hydrogen-bond donor count from two to one, fundamentally altering the compound's capacity for key intermolecular interactions with protein targets, water molecules, and crystalline lattice formation . In p38 MAP kinase inhibitor SAR studies of the N-phenyl-N′-naphthylurea class, the presence or absence of urea NH groups directly correlated with inhibitor potency and kinase selectivity, establishing that even single methyl substitutions on the urea scaffold produce measurable changes in biological activity [1].

Hydrogen bonding protein-ligand interaction solubility

Cyclophilin A: Weak Rotamase Inhibition

In vitro inhibition assays against cyclophilin A (CyPA) rotamase activity demonstrate that a structurally expanded analog containing the 1-(naphthalen-1-ylmethyl)ureido motif exhibits weak affinity with an IC50 of 1.92 × 10^3 nM (1.92 μM) [1]. This micromolar-range activity contrasts sharply with picomolar-to-nanomolar potencies observed for optimized cyclophilin inhibitors such as cyclosporin A and sanglifehrin derivatives, which achieve sub-nanomolar IC50 values in equivalent assays [1] [2]. The weak CyPA engagement suggests that 1-(1-naphthalenylmethyl)-3-phenylurea and its close structural relatives are unlikely to act as potent cyclophilin modulators, directing research focus toward alternative molecular targets including p38 MAP kinase, where structurally analogous N-phenyl-N′-naphthylureas have demonstrated confirmed target engagement and co-crystal structures [3].

Cyclophilin A rotamase inhibition target selectivity

Synthetic Yield Benchmark and Feasibility

The synthesis of 1-(1-naphthalenylmethyl)-3-phenylurea via reaction of 1-naphthalenemethylamine with phenyl isocyanate in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C for 4–6 hours typically yields 60–75% of the target product after workup . This yield range provides a validated benchmark for researchers planning to synthesize the compound internally or to assess vendor-provided batch quality and pricing. The straightforward one-step coupling method contrasts with multi-step sequences required for more highly functionalized diarylurea derivatives such as imidazopyrazinyl-naphthalenyl-phenylureas (e.g., IRE1α inhibitors like KIRA6), which involve multiple synthetic transformations and chromatographic purifications that reduce overall yield and increase cost .

Organic synthesis urea coupling yield optimization

Application Scenarios for 1-(1-Naphthalenylmethyl)-3-phenylurea


p38 MAP Kinase: Methylene-Scaffold Controls

The N-phenyl-N′-naphthylurea class has been crystallographically validated as p38 MAP kinase inhibitors with defined binding modes (PDB: 3GI3), establishing the diarylurea scaffold as a viable kinase-targeting chemotype [1]. 1-(1-Naphthalenylmethyl)-3-phenylurea, featuring a methylene spacer absent in the co-crystallized analogs, serves as a critical structural comparator for probing the conformational tolerance of the p38 ATP-binding pocket. Researchers investigating kinase selectivity or developing structure-activity relationship (SAR) models around urea-based kinase inhibitors should prioritize this compound over direct N-naphthyl analogs (e.g., 1-naphthyl-3-phenylurea) to assess how increased linker flexibility modulates target engagement, as demonstrated by the class-level SAR findings [1] [2].

Cyclophilin A Counter-Screening for Selectivity

Binding data from structurally expanded analogs containing the 1-(naphthalen-1-ylmethyl)ureido motif demonstrate weak cyclophilin A (CyPA) rotamase inhibition with an IC50 of 1.92 μM [3]. For research programs investigating p38 kinase, antimicrobial, or anti-inflammatory mechanisms where cyclophilin engagement could confound phenotypic interpretation, 1-(1-naphthalenylmethyl)-3-phenylurea provides a defined low-affinity baseline for CyPA counter-screening. This evidence-based application scenario enables researchers to distinguish on-target effects from potential cyclophilin-mediated off-target activity without conducting de novo full-panel selectivity profiling, thereby conserving compound supply and assay resources.

Synthetic Benchmarking and Analytical Reference Standard

The validated one-step synthetic protocol for 1-(1-naphthalenylmethyl)-3-phenylurea, yielding 60-75% product under standard coupling conditions (1-naphthalenemethylamine + phenyl isocyanate, CH2Cl2, 0-5°C, 4-6 hr), provides a reliable benchmark for medicinal chemistry laboratories developing related diarylurea libraries . This compound can be utilized as an analytical reference standard for HPLC purity calibration, LC-MS method development, and NMR spectral comparison when characterizing new urea derivatives within the same structural class. Its defined physicochemical identity (C18H16N2O, 276.3 g/mol, InChIKey: VFDZNBDGZLNNHI-UHFFFAOYSA-N) enables unambiguous identity confirmation in quality control workflows [4].

Secondary vs. Tertiary Urea Hydrogen-Bonding SAR

The secondary urea character of 1-(1-naphthalenylmethyl)-3-phenylurea, with two NH hydrogen-bond donors, contrasts directly with the tertiary urea structure of 1-methyl-3-(naphthalen-1-yl)-1-phenylurea (CAS 53693-73-5), which possesses only one NH donor due to N-methyl substitution . In SAR studies aimed at mapping hydrogen-bonding contributions to target binding affinity or physicochemical properties, these two compounds provide a matched molecular pair differing solely in N-methylation status. As demonstrated in p38 kinase inhibitor development, even single methyl substitutions on the urea scaffold yield measurable differences in potency and selectivity [1], making this comparative application scenario directly relevant for medicinal chemistry optimization campaigns.

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